5-Fluoro-2-methoxy-4-methylbenzaldehyde
Description
5-Fluoro-2-methoxy-4-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the aromatic ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate for constructing complex molecules, particularly in the development of fluorinated bioactive compounds . Its structural design combines electron-withdrawing (fluoro) and electron-donating (methoxy, methyl) substituents, which modulate reactivity and physicochemical properties, such as solubility and stability.
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3 |
InChI Key |
NITRKSZVWHKTSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)C=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Fluoro-2-methoxy-4-methylbenzaldehyde with structurally related benzaldehyde derivatives, highlighting key differences in substituent positions, functional groups, and properties.
Table 1: Structural and Functional Comparison
Substituent Position and Electronic Effects
- 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9) : The fluorine at the 4-position (vs. 5 in the target compound) alters electronic distribution, reducing electron density at the aldehyde group. This may decrease electrophilicity compared to the 5-fluoro analog .
Functional Group Variations
- 5-Methoxy-2-methylbenzaldehyde (CAS 56724-09-5) : Replacing fluorine with a methoxy group at the 5-position increases electron density, favoring nucleophilic aromatic substitution but reducing resistance to oxidation .
- 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde (CAS 1042369-35-6) : The acetylene group introduces sp-hybridized carbon, enabling click chemistry applications absent in the target compound .
Positional Isomerism
- 2-Fluoro-5-methoxybenzaldehyde : Swapping fluorine and methoxy positions (2 vs. 5) significantly impacts resonance effects. The 2-fluoro substituent may destabilize the aldehyde via ortho-directing effects, altering reactivity in condensation reactions .
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